
N-(3-chloro-4-fluorophenyl)-3-nitrobenzenesulfonamide
Overview
Description
N-(3-chloro-4-fluorophenyl)-3-nitrobenzenesulfonamide is a chemical compound characterized by its unique molecular structure, which includes a nitro group and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-fluorophenyl)-3-nitrobenzenesulfonamide typically involves the following steps:
Nitration: The starting material, 3-chloro-4-fluorobenzene, undergoes nitration to introduce the nitro group, forming 3-chloro-4-fluoronitrobenzene.
Sulfonation: The nitrobenzene derivative is then sulfonated to introduce the sulfonamide group, resulting in the final compound.
Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using continuous flow reactors or batch reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: N-(3-chloro-4-fluorophenyl)-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso compounds or further oxidized to produce carboxylic acids.
Reduction: The nitro group can be reduced to an amine group, resulting in the formation of N-(3-chloro-4-fluorophenyl)-3-aminobenzenesulfonamide.
Substitution: The compound can participate in electrophilic substitution reactions, where the nitro or sulfonamide groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents include iron (Fe) and hydrogen (H₂) in the presence of a catalyst.
Substitution: Electrophilic substitution reactions often use strong acids, such as sulfuric acid (H₂SO₄), as catalysts.
Major Products Formed:
Oxidation: Nitroso compounds, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-3-nitrobenzenesulfonamide has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.
Biology: The compound can be used as a probe to study biological systems and molecular interactions.
Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It can be used as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(3-chloro-4-fluorophenyl)-3-nitrobenzenesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group and sulfonamide group play crucial roles in these interactions, influencing the compound's biological activity and therapeutic potential.
Comparison with Similar Compounds
N-(3-chloro-4-fluorophenyl)-3-nitrobenzenesulfonamide is unique due to its specific combination of functional groups. Similar compounds include:
N-(3-chloro-4-fluorophenyl)-3-aminobenzenesulfonamide: This compound differs by having an amine group instead of a nitro group.
N-(3-chloro-4-fluorophenyl)-3-methoxybenzenesulfonamide: This compound has a methoxy group instead of a nitro group.
These compounds share structural similarities but exhibit different chemical and biological properties due to the variations in their functional groups.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFN2O4S/c13-11-6-8(4-5-12(11)14)15-21(19,20)10-3-1-2-9(7-10)16(17)18/h1-7,15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFAFYKJWOVHTBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)F)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


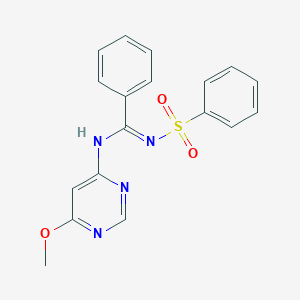
![N-(2,4-dimethoxyphenyl)-4-[(1-phenylcyclopentanecarbonyl)amino]benzamide](/img/structure/B4109052.png)
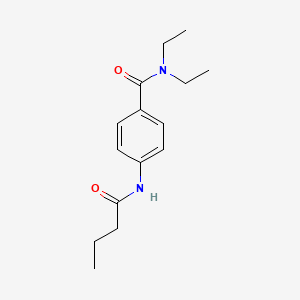
![1-[2-(4-Methoxyphenoxy)propanoyl]piperidine-4-carboxamide](/img/structure/B4109071.png)
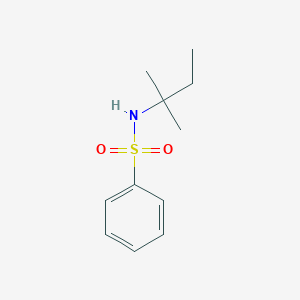
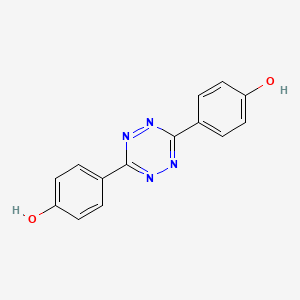

![6-amino-3-ethyl-4-pyridin-3-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4109082.png)
![4-bromo-5-[4-(methylsulfonyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one](/img/structure/B4109086.png)
![N-{3-[2-(dimethylamino)-5,6-dimethylpyrimidin-4-yl]phenyl}acetamide](/img/structure/B4109094.png)
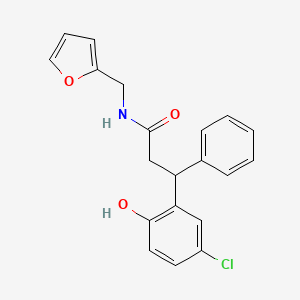
![6-chloro-3-[5-(2-furyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-2(1H)-quinolinone](/img/structure/B4109119.png)
![3-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]-1-(4-ETHOXYPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B4109135.png)
![1-[4-(2-methoxybenzoyl)-1-piperazinyl]-4-(4-methylphenyl)phthalazine](/img/structure/B4109140.png)
